molecular formula C13H10N4O3 B14487253 3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine CAS No. 63711-26-2

3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B14487253
CAS No.: 63711-26-2
M. Wt: 270.24 g/mol
InChI Key: XILSTBPOCNEWIN-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are characterized by a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine typically involves the oxidative ring closure of a hydrazine intermediate. One common method uses sodium hypochlorite as the oxidant and ethanol as the solvent. The reaction is performed at room temperature for about 3 hours, resulting in the formation of the desired triazolopyridine derivative in a high yield .

Another efficient method involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . This method is known for its chemoselectivity and operational simplicity.

Industrial Production Methods

Industrial production of triazolopyridines, including this compound, often employs green chemistry approaches to minimize environmental impact. The use of clean oxidants like sodium hypochlorite and solvents like ethanol is preferred to ensure a sustainable and eco-friendly production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like sodium hypochlorite.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of triazolopyridine derivatives with various oxidation states.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted triazolopyridine derivatives with different functional groups.

Scientific Research Applications

3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to enzymes and receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

63711-26-2

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

3-(4-methoxyphenyl)-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C13H10N4O3/c1-20-10-6-4-9(5-7-10)12-14-15-13-11(17(18)19)3-2-8-16(12)13/h2-8H,1H3

InChI Key

XILSTBPOCNEWIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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